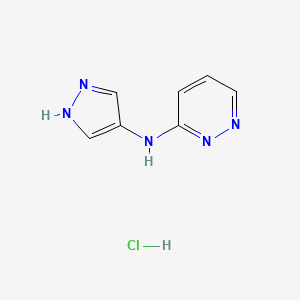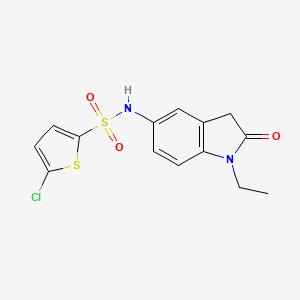
5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
Carbonic Anhydrase Inhibitors for Glaucoma Treatment
Compounds structurally similar to "5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide" have been studied for their topical ocular hypotensive activity, particularly as carbonic anhydrase inhibitors for glaucoma treatment. For instance, the study by J. D. Prugh et al. (1991) introduced 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, which were optimized to maximize inhibitory potency against carbonic anhydrase and water solubility, aiming for compounds with minimal pigment binding in the iris, showcasing a potential for treating glaucoma through topical application.
Anticancer and Antibacterial Applications
Research by M. E. Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial agents. The novel compounds displayed significant antibacterial activity, indicating their potential utility in combating bacterial infections.
Enzyme Inhibition for Therapeutic Use
A study by Wagdy M. Eldehna et al. (2017) synthesized novel sulfonamides as inhibitors of the carbonic anhydrase enzyme, demonstrating significant in vitro inhibition against various isoforms of this enzyme, crucial for developing therapies against diseases like glaucoma, epilepsy, and some types of cancer. This research highlights the importance of such compounds in the design of inhibitors targeting specific enzymes for therapeutic purposes.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic therapy . The compound binds with high affinity to FXa .
Mode of Action
The compound interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound affects the coagulation pathway by inhibiting FXa, a key enzyme in the coagulation cascade . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .
Pharmacokinetics
The compound has good oral bioavailability, which is a desirable property for an antithrombotic agent . The interaction of the neutral ligand chlorothiophene in the S1 subsite contributes to this property . .
Result of Action
The inhibition of FXa by the compound leads to a reduction in clot formation, which can help prevent thrombotic events . This makes the compound a potential candidate for the development of new antithrombotic agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of a compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with acetylcholine esterase (AChE), an enzyme crucial for nerve function . The compound was designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor .
Cellular Effects
This compound has shown notable cytotoxicity toward three human cancer cell lines: SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently detailed in the literature. As an indole derivative, it may be involved in pathways related to the metabolism of indole-containing compounds .
Properties
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-2-17-11-4-3-10(7-9(11)8-13(17)18)16-22(19,20)14-6-5-12(15)21-14/h3-7,16H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCJVAQSMFLTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)

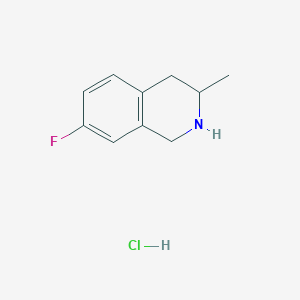
![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)
![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)
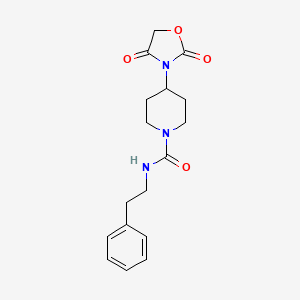
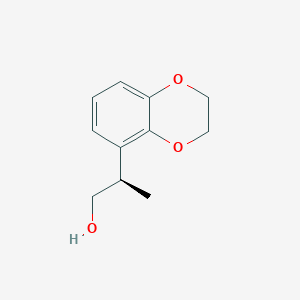
![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)
![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)

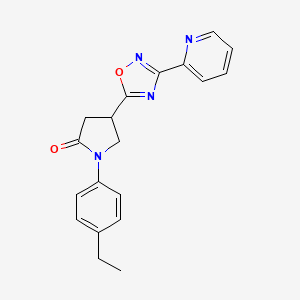
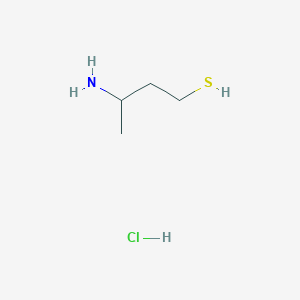
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)
